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Compound of Interest

Compound Name: Trilaciclib hydrochloride

Cat. No.: B560558

Introduction

Trilaciclib hydrochloride, also known as G1T28, is a first-in-class, transient inhibitor of cyclin-
dependent kinases 4 and 6 (CDK4/6).[1][2][3] It is administered intravenously prior to
chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-
induced myelosuppression.[1][2] By inducing a temporary and reversible G1 cell cycle arrest in
HSPCs, Trilaciclib shields these cells from the damaging effects of cytotoxic agents that target
rapidly dividing cells.[4][5] This proactive myelopreservation strategy helps maintain the
integrity of the bone marrow and supports the production of neutrophils, red blood cells, and
platelets.[1][4] This technical guide provides a comprehensive overview of the preclinical
pharmacokinetics of Trilaciclib hydrochloride, including its mechanism of action,
physicochemical properties, and key ADME (Absorption, Distribution, Metabolism, and
Excretion) characteristics observed in preclinical studies.

Mechanism of Action: CDK4/6 Inhibition and Cell Cycle
Arrest

Trilaciclib's primary mechanism of action is the potent and selective inhibition of CDK4 and
CDKG6.[6][7] These kinases are crucial for the progression of the cell cycle from the G1 (first
gap) phase to the S (synthesis) phase.[4][8] By inhibiting CDK4/6, Trilaciclib prevents the
phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[5] This action
maintains the Rb-E2F transcription factor complex, thereby blocking the expression of genes
required for DNA replication and leading to cell cycle arrest in the G1 phase.[4][5] In the context
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of myelopreservation, this transient G1 arrest in HSPCs makes them less susceptible to the

cytotoxic effects of chemotherapy.[1][4]
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Caption: Simplified signaling pathway of Trilaciclib's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of

Trilaciclib hydrochloride.

Table 1: Physicochemical Properties
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Property Value Reference
Molecular Formula C24H30NsO - 2HCI [7]
Molecular Weight 519.5 g/mol [7]
Appearance Solid [7]
Solubility Slightly soluble in Ethanol and 71
PBS (pH 7.2)
pKa (strongest basic) 7.65 [9]
pKa (strongest acidic) 11.59 9]

Table 2: In Vitro Kinase Inhibitory Activity

Target ICs0 (M) Reference
CDK4/cyclin D1 1 [7]
CDKS6/cyclin D3 4 [7]
CDK9/cyclin T 50 [7]
CDK2/cyclin A 1,290 [7]
CDK5/p35 1,240 [7]
CDK5/p25 1,710 [7]
CDK2/cyclin E 2,510 [7]
CDK7/cyclin H/Matl 4,640 [7]

ble 3- In Vitra Cellul -

Cell Line Assay Endpoint Value Reference
Hs68 Cell Cycle Arrest  ECso 30 nM [7]
A2058 Cell Cycle Arrest - Inactive [7]

Table 4: In Vivo Pharmacokinetics in Animal Models
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Species Dose (mg/kg) Route Key Findings Reference

Induces
) reversible cell
Mice 50, 100, 150 Oral [7]
cycle arrest of

HSPCs.

Prevents
etoposide-
_ induced
Mice 100 Oral ) [7]
apoptosis of
bone marrow

cells.

Prevents
myelosuppressio

Mice 150 Oral y PP [7]
n induced by 5-

fluorouracil.

Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and Tmax from preclinical
studies are not consistently reported in the provided search results. The focus of the available
literature is more on the pharmacodynamic effects.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Kinase Assays

» Objective: To determine the inhibitory activity of Trilaciclib against a panel of cyclin-
dependent kinases.

o Methodology: Kinase assays were performed using microfluidic kinase detection technology.
The specific enzymes tested included CDK2/CYCLIN A, CDK2/CYCLIN E, CDK4/CYCLIN
D1, CDK6/CYCLIN D3, CDK5/p25, CDK5/p35, CDK7/CYCLIN H-MAT1, and CDK9/CYCLIN
T.[6]
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o Data Analysis: The concentration of Trilaciclib required to inhibit 50% of the kinase activity
(ICs0) was calculated.
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Caption: General workflow for determining the in vitro kinase inhibitory activity.

Cell Cycle Analysis

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b560558?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Objective: To assess the effect of Trilaciclib on cell cycle progression in CDK4/6-dependent
and -independent cell lines.

e Cell Lines:
o Hs68 (CDK4/6-dependent)[7]
o WM2664 (CDK4/6-dependent)[3]
o A2058 (CDK4/6-independent)[7]
o Methodology:

o Cells were treated with varying concentrations of Trilaciclib (e.g., 10, 30, 100, 300, 1,000,
or 3,000 nM) or DMSO (vehicle control) for a specified duration (e.g., 4, 8, 16, or 24
hours).[3][6]

o Following treatment, cells were harvested and fixed in ice-cold methanol.[6]

o Fixed cells were stained with a solution containing propidium iodide (20 pg) and RNAse A
(50 ug) in a phosphate-buffered saline solution without calcium and magnesium (PBS-
CMF) supplemented with 1% bovine serum albumin (BSA).[6]

o Samples were analyzed using a flow cytometer to determine the percentage of cells in
each phase of the cell cycle (G1, S, G2/M).[6]

o Data Analysis: The effective concentration of Trilaciclib that caused 50% of the maximal
effect on G1 arrest (ECso) was determined for the CDK4/6-dependent cell lines.[7]

In Vivo Myelosuppression Models

o Objective: To evaluate the ability of Trilaciclib to protect bone marrow from chemotherapy-
induced damage in animal models.

e Animal Models: Mice (e.g., FVB/N or C57BI/6)[9]

e Methodology:
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o Mice were administered Trilaciclib orally at various doses (e.g., 50, 100, or 150 mg/kg).[7]

o Following Trilaciclib administration, a chemotherapeutic agent such as 5-fluorouracil (5-
FU) or etoposide was administered.[7]

o Bone marrow cells were collected at specified time points to assess apoptosis and cell
cycle status.[7]

o Peripheral blood counts were monitored to evaluate the extent of myelosuppression and
the rate of recovery.[6]

Data Analysis: The effects of Trilaciclib pretreatment on chemotherapy-induced apoptosis,
changes in blood cell lineages, and the overall recovery of blood counts were analyzed and
compared to control groups receiving chemotherapy alone.
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Caption: Workflow for the in vivo myelosuppression experimental model.

Summary of Preclinical ADME Profile

» Absorption: Trilaciclib has been administered orally in preclinical studies, indicating it is orally
available.[3] However, for its clinical application in myelopreservation, it is administered
intravenously.[1]
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« Distribution: The unbound fraction of Trilaciclib in human plasma is approximately 30% (data
on file with G1 Therapeutics, as cited in a clinical study).[10]

e Metabolism: Trilaciclib undergoes extensive metabolism, with less than 10% of the parent
drug recovered in excreta.[10] The parent molecule is the main circulating compound after
intravenous administration.[10] In vitro studies indicated that Trilaciclib is a substrate and
time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4).[10] A major human metabolite,
M8, was identified in clinical trials but was not predicted from in vitro metabolism studies.[11]

o Excretion: Excretion of Trilaciclib and its metabolites occurs primarily through the fecal route,
with a minor contribution from renal excretion.[10]

e Transporter Interactions: In vitro studies have shown that Trilaciclib is an inhibitor of
multidrug and toxin extrusion protein 1 (MATE1), MATE2-K, organic cation transporter 1
(OCT1), and OCT2.[10]

Conclusion

The preclinical pharmacokinetic and pharmacodynamic profile of Trilaciclib hydrochloride
demonstrates its potent and selective inhibition of CDK4/6, leading to a transient G1 cell cycle
arrest. This mechanism has been effectively leveraged for the myelopreservation of
hematopoietic stem and progenitor cells during chemotherapy. In vitro studies have established
its selectivity for CDK4/6 over other kinases, and cellular assays have confirmed its activity in
CDK4/6-dependent cell lines. In vivo animal models have further validated its ability to mitigate
chemotherapy-induced myelosuppression. While it undergoes extensive metabolism, the
parent compound remains the predominant circulating entity. These preclinical findings
provided a strong rationale for the clinical development of Trilaciclib as a novel supportive care
agent for patients undergoing chemotherapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.cosela.com/mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC8026479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8026479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8026479/
https://www.medchemexpress.com/Trilaciclib.html
https://synapse.patsnap.com/article/what-is-the-mechanism-of-trilaciclib-dihydrochloride
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/trilaciclib
https://www.invivochem.com/trilaciclib-hydrochloride.html
https://www.invivochem.com/trilaciclib-hydrochloride.html
https://www.caymanchem.com/product/37297
https://www.researchgate.net/figure/Mechanism-of-action-of-trilaciclib_fig1_382592967
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Trilaciclib_Bioavailability_in_Animal_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9338108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9338108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9338108/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2020/214200Orig1s000PharmR.pdf
https://www.benchchem.com/product/b560558#preclinical-pharmacokinetics-of-trilaciclib-hydrochloride
https://www.benchchem.com/product/b560558#preclinical-pharmacokinetics-of-trilaciclib-hydrochloride
https://www.benchchem.com/product/b560558#preclinical-pharmacokinetics-of-trilaciclib-hydrochloride
https://www.benchchem.com/product/b560558#preclinical-pharmacokinetics-of-trilaciclib-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560558?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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